Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-
Overview
Description
Nonoxynol-4 is a nonionic surfactant belonging to the family of nonoxynols, which are ethoxylated alkylphenols. These compounds are primarily used as emulsifying agents in various cosmetic and personal care products. Nonoxynol-4 is known for its ability to reduce the surface tension of substances, aiding in the formation of emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonoxynol-4 is synthesized through the ethoxylation of nonylphenol. This process involves the reaction of nonylphenol with ethylene oxide under controlled conditions. The number of ethylene oxide units added determines the specific nonoxynol compound produced. For Nonoxynol-4, an average of four ethylene oxide units are added to nonylphenol .
Industrial Production Methods
The industrial production of Nonoxynol-4 follows the same ethoxylation process. Nonylphenol is reacted with ethylene oxide in the presence of a catalyst, typically a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure efficient ethoxylation .
Chemical Reactions Analysis
Types of Reactions
Nonoxynol-4 primarily undergoes reactions typical of ethoxylated alkylphenols. These include:
Oxidation: Nonoxynol-4 can be oxidized to form various oxidation products.
Substitution: The ethoxylated chain can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can react with the ethoxylated chain under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically results in the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted ethoxylated products .
Scientific Research Applications
Nonoxynol-4 has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the formulation of cosmetics, personal care products, and cleaning agents
Mechanism of Action
Nonoxynol-4 exerts its effects primarily through its surfactant properties. It reduces the surface tension of substances, aiding in the formation of emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is utilized in various biological and medical applications .
Comparison with Similar Compounds
Nonoxynol-4 is part of a larger family of nonoxynols, which vary in the number of ethylene oxide units added. Similar compounds include:
- Nonoxynol-1
- Nonoxynol-2
- Nonoxynol-3
- Nonoxynol-5
- Nonoxynol-6
- Nonoxynol-7
- Nonoxynol-8
- Nonoxynol-9
- Nonoxynol-10
- Nonoxynol-12
- Nonoxynol-14
- Nonoxynol-15
- Nonoxynol-30
- Nonoxynol-40
- Nonoxynol-50
Nonoxynol-4 is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifying agent in various formulations .
Properties
IUPAC Name |
2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)28-21-20-27-19-18-26-17-16-25-15-14-24/h10-13,24H,2-9,14-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPMECBRCEYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064624 | |
Record name | 4-nonylphenol tetraethoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-27-5 | |
Record name | Tetraethylene glycol mono(p-nonylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7311-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2-(2-(2-(4-nonylphenoxy)ethoxy)ethoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-nonylphenol tetraethoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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